![molecular formula C20H20O4 B13133592 2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 91854-17-0](/img/structure/B13133592.png)
2,6-Bis[(propan-2-yl)oxy]anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two isopropoxy groups at the 2 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the ketone groups, followed by nucleophilic substitution to add the isopropoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, hydroxylated anthracenes, and substituted anthracenes .
科学研究应用
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE has several applications in scientific research:
作用机制
The mechanism of action of 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and leading to cleavage upon irradiation with UV light. This property is particularly useful in photodynamic therapy for cancer treatment . The molecular pathways involved include the generation of reactive oxygen species (ROS) that cause oxidative damage to the DNA .
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in photon upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence and is used in similar applications as 2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE.
Uniqueness
2,6-DIISOPROPOXYANTHRACENE-9,10-DIONE is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. The presence of isopropoxy groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in photonics and medicinal chemistry .
属性
CAS 编号 |
91854-17-0 |
|---|---|
分子式 |
C20H20O4 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2,6-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O4/c1-11(2)23-13-5-7-15-17(9-13)19(21)16-8-6-14(24-12(3)4)10-18(16)20(15)22/h5-12H,1-4H3 |
InChI 键 |
QUBKBLSMTJQPGG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


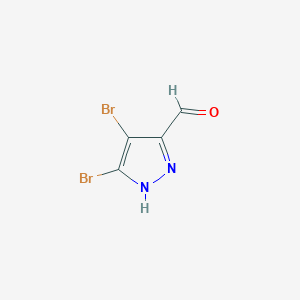

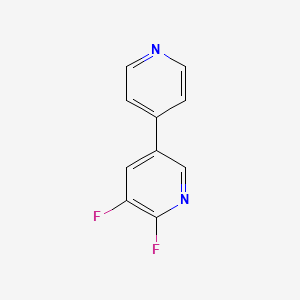
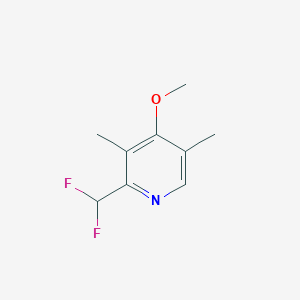
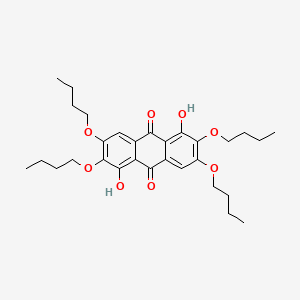
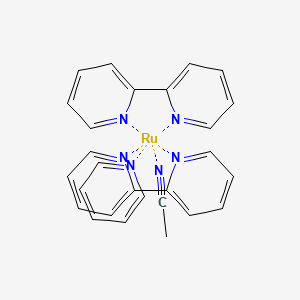
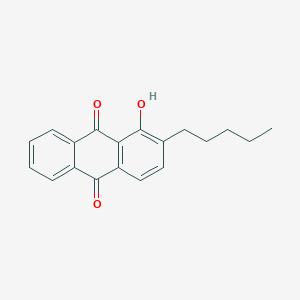

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)

![(6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
![sodium;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13133589.png)
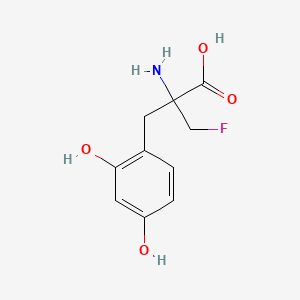
![5-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133598.png)
